molecular formula C27H30O16 B2694420 Kaempferol 3-b-laminaribioside CAS No. 75836-21-4

Kaempferol 3-b-laminaribioside

Cat. No.: B2694420
CAS No.: 75836-21-4
M. Wt: 610.521
InChI Key: OKOZVTRKRQJDAV-IKQCVBCTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Kaempferol 3-b-laminaribioside is a naturally occurring flavonoid glycoside derived from kaempferol. Flavonoids are a class of plant secondary metabolites known for their diverse pharmacological properties. This compound is found in various plants and has been studied for its potential health benefits, including antioxidant, anti-inflammatory, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of kaempferol 3-b-laminaribioside typically involves the glycosylation of kaempferol. This process can be achieved through enzymatic or chemical methods. Enzymatic glycosylation uses glycosyltransferases to transfer sugar moieties to kaempferol, while chemical glycosylation involves the use of glycosyl donors and catalysts under specific reaction conditions .

Industrial Production Methods: Industrial production of this compound may involve the extraction of the compound from plant sources followed by purification processes. Alternatively, biotechnological approaches using engineered microorganisms to produce the compound through fermentation are also being explored .

Chemical Reactions Analysis

Types of Reactions: Kaempferol 3-b-laminaribioside undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions can modify the compound’s structure and enhance its pharmacological properties .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxy derivatives .

Mechanism of Action

The mechanism of action of kaempferol 3-b-laminaribioside involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Kaempferol 3-b-laminaribioside is compared with other similar flavonoid glycosides:

This compound stands out due to its unique glycosylation pattern, which influences its bioavailability and biological activity .

Properties

IUPAC Name

3-[(2S,3R,4S,5R,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30O16/c28-7-14-17(33)20(36)21(37)26(40-14)42-24-18(34)15(8-29)41-27(22(24)38)43-25-19(35)16-12(32)5-11(31)6-13(16)39-23(25)9-1-3-10(30)4-2-9/h1-6,14-15,17-18,20-22,24,26-34,36-38H,7-8H2/t14-,15-,17-,18-,20+,21-,22-,24+,26+,27+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKOZVTRKRQJDAV-IKQCVBCTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)CO)O)OC5C(C(C(C(O5)CO)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30O16
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

610.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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